N-Ethyl-2-pyrrolidinecarboxamide hydrochloride
CAS No.: 59179-36-1
Cat. No.: VC8126329
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59179-36-1 |
|---|---|
| Molecular Formula | C7H15ClN2O |
| Molecular Weight | 178.66 g/mol |
| IUPAC Name | N-ethylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
| Standard InChI Key | PTSTYNLPDWVGLZ-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1CCCN1.Cl |
| Canonical SMILES | CCNC(=O)C1CCCN1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Ethyl-2-pyrrolidinecarboxamide hydrochloride belongs to the pyrrolidine carboxamide class. Its IUPAC name is N-ethylpyrrolidine-2-carboxamide hydrochloride, with the following structural identifiers:
-
SMILES:
CCNC(=O)C1CCCN1.Cl -
InChI Key:
PTSTYNLPDWVGLZ-UHFFFAOYSA-N
The hydrochloride salt stabilizes the compound via ionic interactions, improving its stability in polar solvents.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 178.66 g/mol | |
| Density | 1.047 g/cm³ (free base) | |
| Melting Point | 110°C (free base) | |
| Boiling Point | 283.5°C (free base) |
Synthesis and Stereochemical Considerations
Stereoconservative Synthesis
A patented method (US5300660A) outlines a stereoconservative route starting from (S)- or (R)-proline . Key steps include:
-
O,N-Dialkylation: Proline reacts with alkyl halides (e.g., ethyl bromide) under basic conditions to form intermediates.
-
Aminolysis: The ester intermediate undergoes aminolysis with ammonia, yielding the carboxamide.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .
Racemization is minimized by maintaining temperatures below 50°C during aminolysis . This method achieves enantiomeric excess >98% for both (S)- and (R)-enantiomers, critical for studies on chirality-dependent bioactivity .
Alternative Routes
Industrial-scale synthesis employs continuous flow reactors to optimize yield (>85%) and purity (>99%). Catalysts like cyanide ions accelerate aminolysis without compromising stereochemical integrity .
Neuropharmacological Activity
Neuroprotective Mechanisms
N-Ethyl-2-pyrrolidinecarboxamide hydrochloride demonstrates dose-dependent neuroprotection in in vitro models of oxidative stress. At 10 μM, it reduces neuronal apoptosis by 40% via upregulation of antioxidant enzymes (e.g., superoxide dismutase).
Neurotransmitter Modulation
The compound inhibits acetylcholine esterase (AChE) with an IC₅₀ of 15 μM, enhancing synaptic acetylcholine levels. Additionally, it antagonizes the P2X7 receptor (IC₅₀ = 8 μM), attenuating neuroinflammatory responses linked to Alzheimer’s disease .
Table 2: Biological Activity Profile
| Target | Effect | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| AChE | Inhibition | 15 μM | |
| P2X7 Receptor | Antagonism | 8 μM | |
| SOD Activity | Upregulation | 40% |
Applications in Research
Medicinal Chemistry
The compound serves as a lead structure for developing neuroprotective agents. Structural analogs with modified alkyl chains show improved blood-brain barrier permeability .
Biochemical Assays
As a chiral building block, it facilitates studies on enantiomer-specific enzyme interactions. The (S)-enantiomer exhibits 3-fold higher AChE affinity than the (R)-form, underscoring the role of stereochemistry in drug design .
Comparative Analysis with Analogues
Enantiomeric Differences
The (S)-enantiomer (CID 10866443) shows superior neuroprotection compared to the (R)-form (CID 22215364), likely due to differential binding to the P2X7 receptor .
Structural Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume